molecular formula C11H23NO5 B152207 BOC-D-Leucine monohydrate CAS No. 200937-17-3

BOC-D-Leucine monohydrate

Cat. No.: B152207
CAS No.: 200937-17-3
M. Wt: 249.3 g/mol
InChI Key: URQQEIOTRWJXBA-DDWIOCJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of BOC-D-Leucine monohydrate typically involves the reaction of leucine with tert-Butyl carbamate. The process begins with the reaction of leucine with tert-Butyl carbamate in an appropriate solvent. The tert-Butyl carbamate protecting group is then removed using acidic conditions, such as an acidic aqueous solution, to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: BOC-D-Leucine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: BOC-D-Leucine monohydrate is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, the compound is used to study protein synthesis and enzyme functions. It is also employed in the synthesis of biologically active peptides .

Medicine: this compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs. Its role in protecting amino acids during synthesis is crucial for the development of peptide-based therapeutics .

Industry: The compound finds applications in the production of fine chemicals and specialty chemicals. It is also used in the synthesis of materials with specific properties .

Mechanism of Action

BOC-D-Leucine monohydrate exerts its effects primarily through its role as a protecting group in peptide synthesis. The tert-Butyl carbamate group protects the amino and carboxyl groups of leucine, preventing unwanted chemical reactions during synthesis. This protection is crucial for the stepwise construction of peptides, allowing for the selective formation of peptide bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific use of the D-isomer of leucine, which provides distinct stereochemical properties. This uniqueness is particularly valuable in the synthesis of peptides and proteins with specific biological activities .

Properties

IUPAC Name

(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQEIOTRWJXBA-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200937-17-3, 16937-99-8
Record name D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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